molecular formula C12H17N3O3 B6643785 2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid

2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid

Cat. No.: B6643785
M. Wt: 251.28 g/mol
InChI Key: NEMPANSVANQWJM-UHFFFAOYSA-N
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Description

2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid is an organic compound that features a pyrazine ring, a butanoic acid moiety, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid typically involves the following steps:

    Formation of the pyrazine-2-carbonylamino intermediate: This can be achieved by reacting pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Alkylation: The intermediate is then alkylated with 2-ethylbutanoic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted pyrazine derivatives.

Scientific Research Applications

2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, while the carbonyl and amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylpyrazine: Shares the pyrazine ring but lacks the butanoic acid moiety.

    2-Methyl-5-ethylpyrazine: Similar structure but with different alkyl group positioning.

    2,5-Dimethylpyrazine: Contains two methyl groups on the pyrazine ring.

Uniqueness

2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid is unique due to the presence of both the pyrazine ring and the butanoic acid moiety, which confer distinct chemical properties and potential biological activities. This combination allows for versatile applications in various fields, distinguishing it from other pyrazine derivatives.

Properties

IUPAC Name

2-ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-12(4-2,11(17)18)8-15-10(16)9-7-13-5-6-14-9/h5-7H,3-4,8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMPANSVANQWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=NC=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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